

2-Bromostearic Acid: A Potent Tool for Interrogating Fatty Acid Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromostearic acid*

Cat. No.: *B092642*

[Get Quote](#)

Application Note

Introduction

2-Bromostearic acid is a halogenated fatty acid analogue that serves as a valuable research tool for investigating the intricate pathways of fatty acid metabolism. By competitively inhibiting key enzymes involved in fatty acid oxidation (FAO), **2-bromostearic acid** allows for the elucidation of metabolic fluxes, the identification of potential drug targets, and a deeper understanding of metabolic disorders. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data related to the use of **2-bromostearic acid** and its analogues in metabolic research.

Mechanism of Action

2-Bromostearic acid primarily exerts its inhibitory effects on fatty acid metabolism through the targeting of two key enzymatic steps:

- Carnitine Palmitoyltransferase (CPT): The transport of long-chain fatty acids into the mitochondrial matrix for β -oxidation is dependent on the carnitine shuttle, a process initiated by carnitine palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane. **2-bromostearic acid**, after its conversion to 2-bromostearoyl-CoA, acts as a competitive inhibitor of CPT-I. This inhibition prevents the formation of acylcarnitine, thereby blocking the entry of long-chain fatty acids into the mitochondria and effectively halting their oxidation.[\[1\]](#)

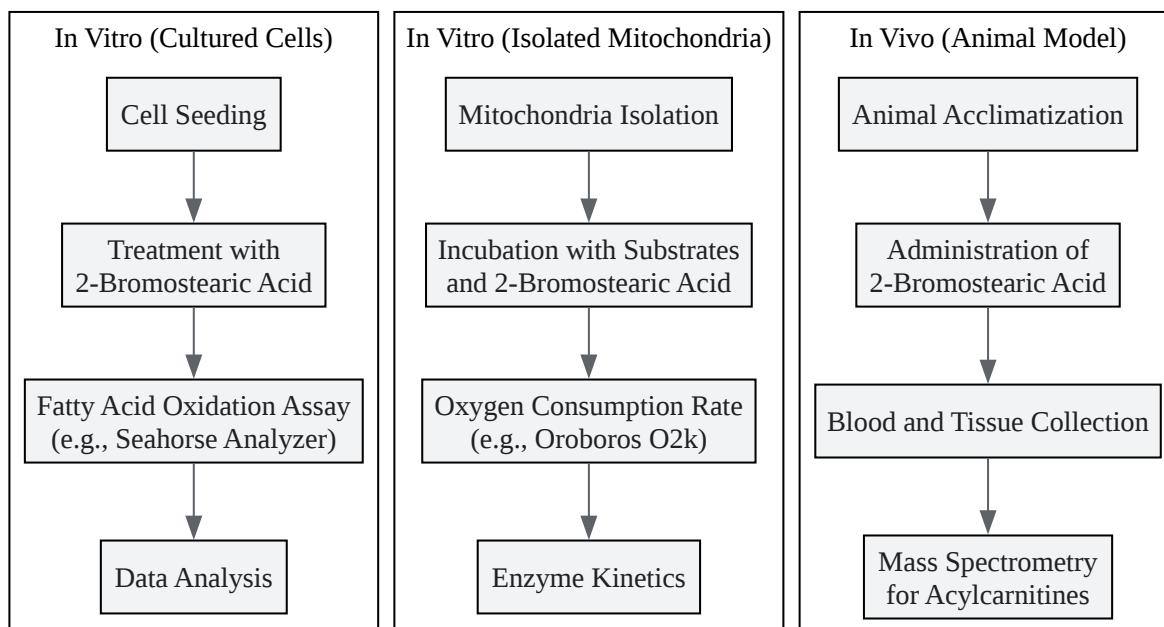
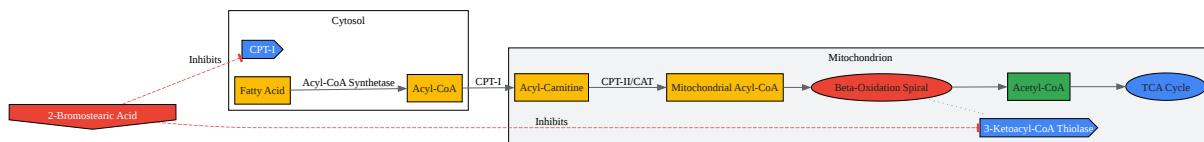
- 3-Ketoacyl-CoA Thiolase: Within the mitochondrial matrix, the final step of each β -oxidation cycle is catalyzed by 3-ketoacyl-CoA thiolase, which cleaves a two-carbon acetyl-CoA unit from the fatty acyl-CoA chain. Evidence suggests that 2-bromo-derivatives of fatty acids can be metabolized to form 2-bromo-3-ketoacyl-CoA, which then irreversibly inactivates 3-ketoacyl-CoA thiolase.^[2] This leads to a complete halt of the β -oxidation spiral.

The dual inhibitory action of **2-bromostearic acid** on both the transport and the core machinery of fatty acid oxidation makes it a potent and specific tool for studying these processes.

Applications in Research and Drug Development

The ability of **2-bromostearic acid** to potently inhibit fatty acid oxidation has led to its use in a variety of research applications:

- Studying Metabolic Diseases: In conditions such as type 2 diabetes and obesity, dysregulation of fatty acid metabolism is a key pathological feature. **2-Bromostearic acid** can be used in cellular and animal models to mimic impaired fatty acid oxidation and investigate the downstream consequences on glucose metabolism, insulin sensitivity, and lipid accumulation. For instance, studies have shown that inhibiting fatty acid oxidation with 2-bromostearate can reverse the impairment of glucose and pyruvate oxidation in the diaphragm of fat-fed rats.^[3]
- Cancer Research: Many cancer cells exhibit altered metabolic profiles, with some relying on fatty acid oxidation for energy and biomass production. **2-Bromostearic acid** can be employed to probe the dependence of cancer cells on this metabolic pathway, potentially identifying new therapeutic vulnerabilities.
- Cardiovascular Research: The heart relies heavily on fatty acid oxidation for its high energy demands. Investigating the effects of inhibiting this pathway with **2-bromostearic acid** can provide insights into cardiac metabolism in both physiological and pathological states, such as ischemia and heart failure.
- Drug Development: As a well-characterized inhibitor of fatty acid oxidation, **2-bromostearic acid** can serve as a reference compound in the screening and development of new drugs targeting enzymes in this pathway.



Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of 2-bromo fatty acid analogues. It is important to note that specific IC₅₀ values for **2-bromostearic acid** are not readily available in the cited literature; the data presented are for its close analogue, 2-bromopalmitate.

Compound	Target/Process	System	Concentration/ IC ₅₀	Reference
2-Bromopalmitoyl-CoA	Carnitine Palmitoyltransferase (CPT)	Intact Liver Mitochondria	Potent Inhibition	[1]
2-Bromo octanoate	3-Ketothiolase I	Rat Liver Mitochondria	10 µM (complete inactivation)	[2]

Note: The inhibitory potency of 2-bromo fatty acids can vary depending on the experimental system, substrate concentrations, and the specific analogue used.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketoctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal by 2-bromostearate of the impairment of glucose and pyruvate oxidation in diaphragm of fat-fed rats, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Bromostearic Acid: A Potent Tool for Interrogating Fatty Acid Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092642#2-bromostearic-acid-as-a-tool-for-studying-fatty-acid-metabolism\]](https://www.benchchem.com/product/b092642#2-bromostearic-acid-as-a-tool-for-studying-fatty-acid-metabolism)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com